molecular formula C20H21N3O8S2 B2744083 (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-70-5

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2744083
CAS No.: 865198-70-5
M. Wt: 495.52
InChI Key: CBCBJHGQCVLVMU-XDOYNYLZSA-N
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Description

This compound features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂), an imino-linked 3,4,5-trimethoxybenzoyl moiety, and a methyl acetate side chain. The Z-configuration at the imino group ensures spatial orientation critical for intermolecular interactions. The sulfamoyl group enhances polarity and hydrogen-bonding capacity, while the trimethoxybenzoyl group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S2/c1-28-14-7-11(8-15(29-2)18(14)31-4)19(25)22-20-23(10-17(24)30-3)13-6-5-12(33(21,26)27)9-16(13)32-20/h5-9H,10H2,1-4H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCBJHGQCVLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the benzothiazole ring, followed by the introduction of the sulfamoyl and trimethoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action for (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol)* LogP (Predicted) Biological Activity/Application Key References
Target Compound: (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-sulfamoyl, 3,4,5-trimethoxybenzoyl, methyl acetate ~463.5 1.8 Enzyme inhibition (hypothesized)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Indole, cyanoacetate ~365.4 2.5 Anticancer research (in vitro studies)
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate () Amino, methoxycarbonylmethoxyimino ~315.3 0.9 Antibiotic intermediate (cephalosporins)
Metsulfuron-methyl () Sulfonylurea bridge, methyl ester, triazine ~381.4 1.2 Herbicide (acetolactate synthase inhibitor)
Thiazol-5-ylmethyl carbamate derivatives () Carbamate, hydroperoxypropan, phenyl ~600–700 2.5–3.5 Protease inhibition (therapeutic candidates)

*Calculated based on molecular formulae.

Structural Differences and Implications

  • Sulfamoyl vs.
  • Trimethoxybenzoyl vs. Indole/Trimethoxybenzoyl : The 3,4,5-trimethoxybenzoyl group in the target compound increases lipophilicity (LogP ~1.8) compared to the indole-containing analog (LogP ~2.5), which may affect bioavailability and tissue penetration .
  • Ester Variations: The methyl acetate side chain in the target compound contrasts with ethyl cyanoacetate in , influencing steric bulk and metabolic stability .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to ’s thiazole derivative due to shared ester and heterocyclic motifs. Lower similarity (~0.3–0.4) is observed with sulfonylureas (), reflecting divergent core structures despite shared sulfonamide groups .

Biological Activity

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structure includes a thiazole ring, a sulfonamide group, and a trimethoxybenzoyl moiety, which contribute to its pharmacological properties.

Chemical Formula: C18H20N4O5S
Molecular Weight: 396.44 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole compounds have shown activity against bacteria and fungi due to their ability to inhibit key enzymatic pathways essential for microbial survival. The sulfonamide group present in this compound is known for its role in antibacterial activity by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Research indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, studies on related compounds have demonstrated that they can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa15Induction of apoptosis
Compound BMCF-710Cell cycle arrest at G1 phase
(Z)-methyl 2A549 (Lung cancer)TBDTBD

Anti-inflammatory Effects

Thiazole derivatives have also been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is significant for therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with thiazole derivatives.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Case Studies

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. Modifications to the thiazole core significantly enhanced antimalarial activity while maintaining low cytotoxicity in human liver cells (HepG2). This indicates the potential for developing new antimalarial drugs based on thiazole scaffolds.

Another investigation focused on the leishmanicidal activity of phthalimido-thiazole compounds showed promising results against Leishmania infantum with low toxicity towards mammalian cells. The compounds induced significant ultrastructural changes in the parasites, highlighting their potential as therapeutic agents for leishmaniasis.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the benzo[d]thiazole core. For example:

Core formation : React aminothiophenol derivatives with carboxylic acids (e.g., 3,4,5-trimethoxybenzoyl chloride) under basic conditions (K₂CO₃ or Et₃N) in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–8 hours .

Sulfamoyl introduction : Treat intermediates with sulfamoyl chloride in the presence of a base (e.g., NaH) at 0–5°C to prevent side reactions .

Esterification : Use methyl iodide or dimethyl sulfate with a catalyst (e.g., TEA) in polar aprotic solvents (e.g., acetone) at room temperature for 1–2 hours .

  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–50 minutes) improves yields (85–96%) compared to traditional reflux methods .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., imino double bond Z-configuration at δ 8.2–8.5 ppm) and confirm ester carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Detect sulfamoyl (S=O stretching at 1150–1250 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) groups .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1 for C₂₀H₂₂N₃O₇S₂) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest activity) .
  • Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ <10 µM indicates potency) via fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <20 µM warrant further study .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity thresholds using standardized concentrations (e.g., 1–100 µM) .
  • Metabolic Stability : Assess liver microsome stability (e.g., <50% degradation after 1 hour suggests poor bioavailability) .
  • Structural Confirmation : Re-examine batch purity via XRD or 2D NMR to rule out isomer contamination (e.g., E/Z ratio >95:5) .

Q. What mechanistic insights explain its enzyme inhibitory activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (e.g., H-bonding with sulfamoyl to Arg120; π-π stacking of trimethoxybenzoyl with Tyr355) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition if Kₘ increases with inhibitor concentration) .
  • Mutagenesis : Engineer enzyme mutants (e.g., Arg120Ala) to confirm binding residues via activity loss .

Q. How can structure-activity relationship (SAR) studies optimize the trimethoxybenzoyl group’s role?

  • Methodological Answer :
  • Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, F) or methyl via Ullmann coupling .
  • Biological Testing : Compare IC₅₀ values of analogs (e.g., 3,4,5-trimethoxy vs. 4-F derivatives) to identify critical substituents .
  • Computational QSAR : Develop models using Molinspiration or Schrodinger to predict logP and pIC₅₀ correlations .

Notes

  • Synthesis Optimization : Microwave methods reduce reaction times by 50% while maintaining yields >90% .
  • Data Reliability : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity) .
  • SAR Guidance : The 3,4,5-trimethoxy group enhances lipid solubility (logP = 2.8) and target engagement vs. monosubstituted analogs .

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